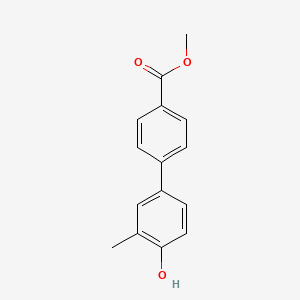

![molecular formula C10H17NO3 B6324923 t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9](/img/structure/B6324923.png)

t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Vue d'ensemble

Description

T-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, also known as t-BOC, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. The structure of t-BOC is composed of a seven-membered ring with a hydrophobic t-butyl group attached to the ring and a carboxyl group attached to the nitrogen atom. The compound has a relatively low boiling point and is soluble in a variety of organic solvents, making it an ideal reagent for a variety of laboratory experiments.

Mécanisme D'action

T-BOC acts as a reagent in chemical syntheses and as a catalyst in organic reactions by forming an intermediate complex with the reactants. The reaction proceeds via a nucleophilic substitution reaction, with the t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acting as the nucleophile and the reactant acting as the electrophile. The reaction produces t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate and the desired product as the products. In biochemical and physiological studies, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acts as a stabilizing agent by forming a complex with the biomolecule of interest. This complex prevents the biomolecule from undergoing degradation or unwanted modification.

Biochemical and Physiological Effects

T-BOC has been used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate has been used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules. T-BOC has also been used to study the biochemical and physiological effects of various drugs and other compounds on cells and organisms.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantages of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in laboratory experiments are its low boiling point and its solubility in a variety of organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. However, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is not suitable for use in biological experiments, as it can be toxic to cells and organisms. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can react with certain biomolecules, making it unsuitable for use in certain biochemical and physiological studies.

Orientations Futures

The use of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in scientific research is expected to continue to grow, as it is a versatile compound with a wide range of applications. In the future, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the synthesis of new drugs, as well as in the development of new catalysts and reagents for use in chemical syntheses. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the development of new methods for studying the structure and function of proteins and other biomolecules, as well as in the development of new methods for studying the biochemical and physiological effects of various drugs and other compounds on cells and organisms. Finally, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate may be used in the development of new methods for stabilizing proteins and other biomolecules, as well as in the development of new methods for modifying proteins and other biomolecules.

Applications De Recherche Scientifique

T-BOC is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is commonly used as a reagent in chemical syntheses, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. In biochemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules.

Propriétés

IUPAC Name |

tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTWVHUEGKJMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C1COCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)